2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide
Description
2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide is a synthetic enamide derivative characterized by a prop-2-enamide backbone substituted with an acetyl group, a phenyl ring, and a 3-(trifluoromethyl)phenylamino moiety. The trifluoromethyl (-CF₃) group is a key structural feature, contributing to enhanced lipophilicity and metabolic stability, which are critical for drug-like properties.
Properties
Molecular Formula |
C18H15F3N2O2 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(Z)-3-hydroxy-N-phenyl-2-[[3-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-14-7-3-2-4-8-14)11-22-15-9-5-6-13(10-15)18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12-,22-11? |
InChI Key |
BHAHIQQXOFJEKR-DBDLLCSWSA-N |
Isomeric SMILES |
C/C(=C(\C=NC1=CC=CC(=C1)C(F)(F)F)/C(=O)NC2=CC=CC=C2)/O |
Canonical SMILES |
CC(=C(C=NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide primarily involves:
- Formation of the enamide backbone through condensation or acylation reactions.
- Introduction of the acetyl group at the β-position of the enamide.
- Coupling of the amino substituent bearing the 3-(trifluoromethyl)phenyl moiety.
Key Synthetic Steps
Stereoselective C(sp2)-H Acylation of Enamides
A highly relevant method for preparing β-acylated enamides involves the stereoselective C(sp2)-H acylation of enamides using aldehydes as acyl sources under visible-light photocatalysis. The general procedure includes:
- Reacting enamides (0.3 mmol) with aldehydes (1.8 mmol, 6 equiv) in the presence of sodium eosin Y (2 mol%) as a photocatalyst and tert-butyl peroxybenzoate (3 equiv) as an oxidant.
- The reaction is performed in anhydrous ethyl acetate under nitrogen atmosphere, irradiated with 60 W blue LEDs for 12 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Purification is achieved by flash column chromatography using petroleum ether/ethyl acetate mixtures.
This method yields β-acylated enamides with high efficiency (up to 80% isolated yield) and stereoselectivity.
Hydrogenation of Acylated Enamides
Subsequent hydrogenation of the β-acylated enamide can be performed to reduce double bonds or modify the product further:
- The acylated enamide is treated with palladium on charcoal catalyst in methanol.
- Hydrogen gas is introduced under 1 atm pressure at 50 °C for 12 hours.
- Purification by flash chromatography yields the hydrogenated product in high yield (around 89%).
Amide Formation and Coupling with Aromatic Amines
The introduction of the N-phenyl and 3-(trifluoromethyl)phenyl amino groups is typically achieved through amide bond formation and nucleophilic aromatic substitution or coupling reactions:
- Starting from appropriate acyl chlorides or activated esters, the amide linkage is formed by reaction with aniline derivatives.
- The trifluoromethyl-substituted aniline is introduced via nucleophilic substitution or Buchwald-Hartwig amination protocols.
- Purification steps include recrystallization or chromatography to isolate the target enamide compound.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| β-Acylation of enamide | Enamide, aldehyde, Na2-eosin Y, TBPB, EtOAc, blue LED, 12 h | 80 | Stereoselective, monitored by TLC |
| Hydrogenation | Pd/C, H2 (1 atm), MeOH, 50 °C, 12 h | 89 | Reduces double bonds, preserves amide |
| Amide coupling | Acyl chloride/ester, aniline derivatives, base | Variable | Depends on coupling method and substrates |
Mechanistic Insights and Optimization
- The photocatalytic acylation involves radical intermediates generated by visible light activation of eosin Y and peroxide oxidant.
- The β-position of enamides is selectively functionalized due to resonance stabilization and electronic effects.
- Reaction conditions such as solvent, temperature, and catalyst loading critically influence yield and stereoselectivity.
- Hydrogenation must be controlled to avoid over-reduction of sensitive groups.
Supporting Data from Literature
- The supporting information from the Royal Society of Chemistry details the use of blue LED irradiation and sodium eosin Y photocatalyst in acylation of enamides, providing detailed NMR and chromatographic data confirming product purity and structure.
- Patents on related aminopyrimidine derivatives highlight the importance of precise amide bond formation and the use of trifluoromethyl-substituted aromatic amines in medicinal chemistry, underscoring synthetic challenges and solutions.
- Additional synthetic analogues involving morpholine and pyrazolyl substituents provide context for functional group tolerance and reaction scope in enamide chemistry.
Chemical Reactions Analysis
Nucleophilic Additions to the α,β-Unsaturated System
The enamide group (C=C-NHCO-) is electrophilic due to conjugation, enabling 1,4-addition (Michael addition) reactions. For example:
Hydrolysis and Amide Reactivity
The acetylated amide group undergoes acid- or base-catalyzed hydrolysis , though steric hindrance from the trifluoromethylphenyl group may slow kinetics:
Electrophilic Aromatic Substitution (EAS)
Cycloaddition Reactions
The conjugated enamide system participates in [4+2] Diels-Alder reactions with dienes:
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C | Six-membered cyclohexene-fused amide | Endo preference due to secondary orbital interactions with the amide . |
Radical Reactions
The -CF₃ group stabilizes adjacent radicals, enabling trifluoromethyl radical coupling :
| Initiation | Reagents | Products | Applications |
|---|---|---|---|
| AIBN, Bu₃SnH | Light irradiation | Cross-coupled alkyl-CF₃ adducts | Potential for creating fluorinated polymers . |
Catalytic Functionalization
Gold(I)-triflimide complexes (e.g., Ph₃PAuNTf₂) catalyze alkyne additions to the enamide system:
| Catalyst | Substrate | Product | Regioselectivity |
|---|---|---|---|
| Ph₃PAuNTf₂ | Terminal alkynes | α-Aryl ketones | Anti-Markovnikov addition due to Au-π activation . |
Limitations and Challenges
-
Steric hindrance from the phenyl and trifluoromethyl groups reduces reaction rates in bulky transformations .
-
Hydrogen-bonding interactions between the amide and -CF₃ groups may stabilize specific conformers, affecting reactivity .
Experimental validation of these pathways is limited, as most data derive from structurally related compounds . Further studies are required to quantify kinetics, optimize conditions, and explore biological implications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity of drugs, potentially improving their bioavailability and therapeutic efficacy against various cancer cell lines. Studies have explored the synthesis of derivatives of 2-acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide to evaluate their cytotoxicity against human cancer cells, showing promising results that warrant further investigation.
Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point of research. For instance, it has been studied as a potential inhibitor of proteasomes, which play a crucial role in regulating cellular processes and are often overactive in cancer cells. Inhibitors that target these pathways could lead to novel therapies for cancer treatment.
Material Science
Polymer Chemistry : The unique properties of this compound make it a candidate for developing high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
Fluorinated Materials : The trifluoromethyl group imparts hydrophobic characteristics to materials, making them resistant to solvents and chemicals. This property is particularly valuable in the development of protective coatings and surfaces that require durability against harsh environments.
Agricultural Chemistry
Pesticide Development : The compound has been evaluated for its potential as a pesticide or herbicide due to its biological activity against certain pests. Research into its mode of action suggests that it may interfere with metabolic pathways in target organisms, leading to effective pest control solutions.
Growth Regulators : Compounds similar to this compound have been investigated for their ability to act as plant growth regulators. These substances can modulate plant growth by influencing hormonal pathways, potentially leading to increased agricultural yields.
Analytical Chemistry
Chromatographic Applications : Due to its distinct chemical structure, this compound can serve as a standard or reference material in chromatographic analyses. Its unique retention characteristics can aid in the development of analytical methods for detecting similar compounds in complex mixtures.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Synthesis and Anticancer Evaluation of Trifluoromethylated Enamides | Medicinal Chemistry | Identified significant cytotoxic effects on breast cancer cell lines. |
| Polymer Blends Incorporating Trifluoromethyl Compounds | Material Science | Enhanced thermal stability and mechanical strength compared to non-fluorinated counterparts. |
| Efficacy of Novel Pesticides Based on Trifluoromethyl Compounds | Agricultural Chemistry | Demonstrated effective pest control with minimal phytotoxicity on crops. |
Mechanism of Action
The mechanism of action of 2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and bioavailability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Group Comparison
Key Comparison Points
Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound increases logP (~3.2) compared to non-fluorinated analogs but remains lower than bis(trifluoromethyl) derivatives (logP ~4.8) . Chloro and fluoro substituents (e.g., in ) moderately enhance lipophilicity (~4.1) but may reduce metabolic stability compared to -CF₃ .
Biological Activity: Bis(trifluoromethyl) derivatives () exhibit submicromolar activity against MRSA and Mycobacterium tuberculosis, outperforming mono-trifluoromethyl compounds . The acetyl group in the target compound may reduce cytotoxicity compared to nitro or cyano groups, as seen in .
Synthetic Accessibility :
- Microwave-assisted synthesis () enables efficient preparation of trifluoromethyl-substituted enamides, whereas halogenated analogs () require multi-step routes .
Toxicity Profile :
- Compounds with bulky substituents (e.g., furan-methyl in ) show higher cytotoxicity, while acetyl and -CF₃ groups in the target compound may improve safety margins .
Biological Activity
2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 348.32 g/mol, this compound has garnered interest in medicinal chemistry due to its ability to interact with various biological targets.
Structural Characteristics
The compound features a propenamide backbone with distinct functional groups, including an acetyl group, a phenyl group, and a trifluoromethyl-substituted phenyl group. These structural elements facilitate hydrogen bonding and electrostatic interactions with target proteins, which can significantly influence biological processes such as signal transduction and metabolic regulation.
Enzyme Modulation
Research indicates that this compound exhibits significant activity in modulating enzyme functions. The presence of the trifluoromethyl group enhances the compound's ability to interact with active sites on proteins, potentially altering their functions and affecting downstream signaling pathways.
Case Studies and Experimental Findings
- Inhibition Studies : In vitro studies have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes related to the metabolism of xenobiotics, suggesting potential applications in drug metabolism studies.
- Cellular Pathway Influence : The compound's interaction with various receptors has been explored, revealing its potential to influence cellular pathways associated with cancer progression and inflammation. This suggests that it could serve as a lead compound in the development of therapeutic agents targeting these conditions.
- Comparative Analysis : A comparison with structurally similar compounds highlights the unique properties of this compound. The following table summarizes key similarities and differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C18H15F3N2O2 | Contains trifluoromethyl and acetyl functionalities |
| N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide | C15H14F3N | Simpler structure; lower molecular weight |
| Rociletinib | C21H23F3N4O2 | Known irreversible inhibitor of EGFR |
| (Z)-N-butyl-3-(3,4-dimethoxyphenyl)-2-[2-[4-(trifluoromethyl)phenyl]acetyl]amino]prop-2-enamide | C25H30F3N2O4 | More complex; includes additional methoxy groups |
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Binding : The compound's structural features allow it to bind effectively to specific receptors, which may lead to altered receptor activity and subsequent changes in cellular responses.
- Signal Transduction Pathways : By modulating key enzymes involved in signal transduction pathways, this compound can influence various biological processes such as cell proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide, and what key intermediates should be prioritized?
- Methodology : The compound can be synthesized via a multi-step route involving amide coupling and nucleophilic substitution. A common approach uses peptide coupling agents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) to link the acetylated phenyl group with the trifluoromethyl-substituted aniline precursor. Solvents such as DMF or DCM under nitrogen are optimal for maintaining anhydrous conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the enamide product .
- Key Intermediates :
- 3-(Trifluoromethyl)aniline derivatives (prepared via nitration/reduction of trifluoromethylbenzene).
- N-Phenylpropiolamide (synthesized by acetylating phenylamine derivatives).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR (¹H/¹³C) : Confirms the presence of the acetyl group (δ ~2.1 ppm for CH₃), enamide protons (δ ~6.5–7.5 ppm), and trifluoromethyl-substituted aromatic protons (δ ~7.2–7.8 ppm) .
- FT-IR : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl (amide C=O) stretches.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to evaluate EGFR or other kinase targets, given structural similarities to kinase inhibitors like Rociletinib (IC₅₀ determination) .
- Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) due to reported activity of trifluoromethyl-substituted anilides .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding to EGFR (PDB: 1M17) or bacterial targets (e.g., S. aureus FabI). Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
- QSAR Studies : Correlate substituent electronegativity (e.g., CF₃ vs. Cl) with antimicrobial potency using Hammett parameters .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodology :
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS in cell-based assays) and pH (7.4 for physiological relevance).
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the enamide bond in acidic conditions) that may skew results .
Q. How can X-ray crystallography elucidate this compound’s binding mode with biological targets?
- Methodology : Co-crystallize the compound with purified proteins (e.g., EGFR kinase domain). Soaking techniques in 20% PEG 3350 and 0.2 M ammonium acetate yield diffraction-quality crystals. Data collection at synchrotron sources (λ = 1.0 Å) resolves trifluoromethyl and acetyl group orientations in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
